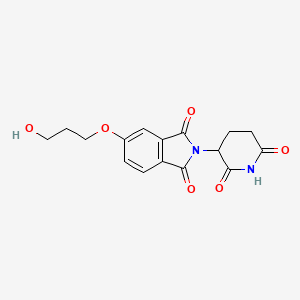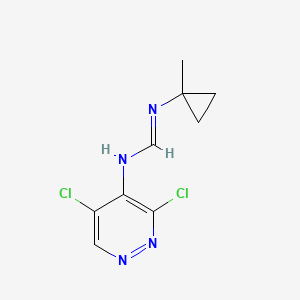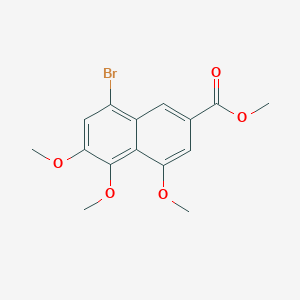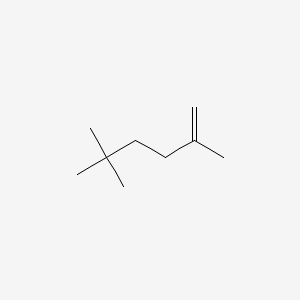![molecular formula C6H6ClN3O B13938234 [1,2,4]Triazolo[1,5-a]pyridin-7-ol hydrochloride](/img/structure/B13938234.png)
[1,2,4]Triazolo[1,5-a]pyridin-7-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,2,4]Triazolo[1,5-a]pyridin-7-ol, hydrochloride is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is known for its unique structure, which includes a bridge-headed nitrogen atom, making it a valuable candidate for various biological activities . It is commonly found in medicinal compounds and exhibits a range of activities, including acting as inhibitors for various enzymes and receptors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]Triazolo[1,5-a]pyridin-7-ol, hydrochloride can be achieved through several methods. One notable method involves a catalyst-free, additive-free, and eco-friendly approach under microwave conditions . This method uses enaminonitriles and benzohydrazides in a tandem reaction that involves transamidation, nucleophilic addition with nitrile, and subsequent condensation . The reaction is completed in a short time and yields the target compound in good-to-excellent yields .
Another method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide . More environmentally friendly oxidizers like PIFA (phenyliodine bis(trifluoroacetate)) and iodine/potassium iodide can also be used . Additionally, the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate has been reported .
Industrial Production Methods
Industrial production methods for [1,2,4]Triazolo[1,5-a]pyridin-7-ol, hydrochloride typically involve scalable and cost-effective approaches. The microwave-mediated method mentioned earlier is particularly suitable for industrial applications due to its efficiency and eco-friendliness . The use of heterogeneous catalysts like CuOx-ZnO/Al2O3-TiO2 in the synthesis process also makes it viable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
[1,2,4]Triazolo[1,5-a]pyridin-7-ol, hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: Common oxidizers include sodium hypochlorite, lead tetraacetate, and manganese dioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide and potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxidized derivatives of the compound, while reduction reactions produce reduced forms .
Applications De Recherche Scientifique
[1,2,4]Triazolo[1,5-a]pyridin-7-ol, hydrochloride has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of [1,2,4]Triazolo[1,5-a]pyridin-7-ol, hydrochloride involves its interaction with specific molecular targets and pathways. For instance, as a JAK1 and JAK2 inhibitor, it interferes with the Janus kinase signaling pathway, which is crucial for various cellular processes . The compound’s ability to act as an inverse agonist for RORγt suggests its role in modulating immune responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its adenosine receptor antagonistic properties.
Pyrazolo[3,4-d]pyrimidine: Used as a scaffold for developing CDK2 inhibitors.
[1,2,4]Triazolo[1,5-a]pyrimidine: Exhibits anti-inflammatory and anticancer activities.
Uniqueness
What sets [1,2,4]Triazolo[1,5-a]pyridin-7-ol, hydrochloride apart is its broad spectrum of biological activities and its eco-friendly synthesis methods. Its ability to act on multiple molecular targets makes it a versatile compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C6H6ClN3O |
|---|---|
Poids moléculaire |
171.58 g/mol |
Nom IUPAC |
3H-[1,2,4]triazolo[1,5-a]pyridin-7-one;hydrochloride |
InChI |
InChI=1S/C6H5N3O.ClH/c10-5-1-2-9-6(3-5)7-4-8-9;/h1-4H,(H,7,8);1H |
Clé InChI |
VFSGEPBRJRKFGQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CN2C(=CC1=O)N=CN2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Chloro-1H-benzo[d][1,2,6]oxazaborinin-1-ol](/img/structure/B13938161.png)
![5-Bromo-2-[2-(2,4-dichloro-phenoxy)-acetylamino]-benzoic acid](/img/structure/B13938169.png)
![2-(4-Methoxyphenyl)-2,5-diazaspiro[3.4]octan-1-one](/img/structure/B13938184.png)







![1-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)ethanone](/img/structure/B13938248.png)
![(2-Methyl-3-oxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)boronic acid](/img/structure/B13938252.png)

